Tetraphenylarsonium chloride hydrochloride dihydrate
Overview
Description
Tetraphenylarsonium chloride hydrochloride dihydrate is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·HCl·xH₂O. This compound is a white solid and is the chloride salt of the tetraphenylarsonium cation, which is tetrahedral in structure. It is often used as a hydrate and is soluble in polar organic solvents .
Preparation Methods
Tetraphenylarsonium chloride hydrochloride dihydrate is synthesized through a series of reactions starting from triphenylarsine. The synthetic route involves the following steps :
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Bromination: : Triphenylarsine reacts with bromine to form triphenylarsine dibromide. [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]
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Hydrolysis: : Triphenylarsine dibromide undergoes hydrolysis to form triphenylarsine oxide. [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]
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Grignard Reaction: : Triphenylarsine oxide reacts with phenylmagnesium bromide to form tetraphenylarsonium bromide. [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]
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Acidification: : Tetraphenylarsonium bromide is treated with hydrochloric acid to form tetraphenylarsonium chloride. [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]
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Neutralization: : The final step involves neutralization with sodium hydroxide to obtain tetraphenylarsonium chloride. [(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O]
Chemical Reactions Analysis
Tetraphenylarsonium chloride hydrochloride dihydrate undergoes various types of chemical reactions, including:
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Substitution Reactions: : It can participate in substitution reactions where the chloride ion is replaced by other anions. For example, it can react with sodium cyanide to form tetraphenylarsonium cyanide. [(C₆H₅)₄AsCl + NaCN → (C₆H₅)₄AsCN + NaCl]
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Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, although specific examples are less commonly documented.
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Complex Formation: : Tetraphenylarsonium chloride can form complexes with various anions, making it useful in solubilizing polyatomic anions in organic media .
Scientific Research Applications
Tetraphenylarsonium chloride hydrochloride dihydrate has a wide range of scientific research applications:
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Chemistry: : It is used as a reagent in titration and in the preparation of arsonium amide, oxime, and carbohydrate derivatives .
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Biology: : The compound is used in studies involving ion exchange and membrane transport due to its ability to form stable complexes with various anions.
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Medicine: : While not directly used as a drug, it serves as a tool in biochemical research to study cellular processes and interactions.
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Industry: : It is employed in industrial processes that require the solubilization of polyatomic anions in organic solvents .
Mechanism of Action
The mechanism of action of tetraphenylarsonium chloride hydrochloride dihydrate primarily involves its ability to form stable complexes with anions. This property allows it to act as a cation exchange reagent, facilitating the exchange of anions in various chemical and biological systems . The molecular targets and pathways involved include interactions with cellular membranes and ion channels, influencing ion transport and cellular homeostasis.
Comparison with Similar Compounds
Tetraphenylarsonium chloride hydrochloride dihydrate can be compared with other similar compounds such as:
Tetraphenylphosphonium chloride: Similar in structure but contains phosphorus instead of arsenic.
Tetrabutylammonium chloride: Contains a tetrabutylammonium cation instead of a tetraphenylarsonium cation.
Tetraethylammonium chloride: Contains a tetraethylammonium cation instead of a tetraphenylarsonium cation.
The uniqueness of this compound lies in its ability to form stable complexes with a wide range of anions, making it particularly useful in solubilizing polyatomic anions in organic media.
Properties
IUPAC Name |
tetraphenylarsanium;chloride;dihydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.2ClH.2H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;;/h1-20H;2*1H;2*1H2/q+1;;;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBZTBZMLIBQOV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.O.Cl.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25AsCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301103159 | |
Record name | Tetraphenylarsonium chloride hydrochloride hydrate (1:1:1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301103159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21006-74-6 | |
Record name | Tetraphenylarsonium chloride hydrochloride hydrate (1:1:1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301103159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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